molecular formula C9H14N2O B13311077 1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one

1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one

Cat. No.: B13311077
M. Wt: 166.22 g/mol
InChI Key: VTDVRGVQYOSGOA-UHFFFAOYSA-N
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Description

1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethanone group attached to the pyrazole ring, which is further substituted with diethyl groups at positions 1 and 3

Preparation Methods

The synthesis of 1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives. One common method includes the reaction of an α,β-unsaturated ketone with hydrazine hydrate in the presence of a suitable cyclizing agent such as acetic acid . This reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.

    Condensation: It can undergo condensation reactions with various aldehydes or ketones to form more complex heterocyclic systems.

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact mechanism of action depends on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

1-(1,3-Diethyl-1H-pyrazol-5-YL)ethan-1-one can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2,5-diethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)11(5-2)10-8/h6H,4-5H2,1-3H3

InChI Key

VTDVRGVQYOSGOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C(=O)C)CC

Origin of Product

United States

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